(S)-(+)-2-Heptanol (S)-(+)-2-Heptanol (2S)-2-heptanol is a secondary alcohol that is heptane substituted by a hydroxy group at position 2 (the 2S-stereoisomer). It has a role as a metabolite. It is a secondary alcohol and a fatty alcohol.
Brand Name: Vulcanchem
CAS No.: 6033-23-4
VCID: VC1728604
InChI: InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m0/s1
SMILES: CCCCCC(C)O
Molecular Formula: C7H16O
Molecular Weight: 116.2 g/mol

(S)-(+)-2-Heptanol

CAS No.: 6033-23-4

Cat. No.: VC1728604

Molecular Formula: C7H16O

Molecular Weight: 116.2 g/mol

* For research use only. Not for human or veterinary use.

(S)-(+)-2-Heptanol - 6033-23-4

Specification

CAS No. 6033-23-4
Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
IUPAC Name (2S)-heptan-2-ol
Standard InChI InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Standard InChI Key CETWDUZRCINIHU-ZETCQYMHSA-N
Isomeric SMILES CCCCC[C@H](C)O
SMILES CCCCCC(C)O
Canonical SMILES CCCCCC(C)O

Introduction

Physical and Chemical Properties

Structural Characteristics

(S)-(+)-2-Heptanol has the molecular formula C₇H₁₆O with a molecular weight of 116.2 . The linear formula can be represented as CH₃(CH₂)₄CH(OH)CH₃, highlighting its secondary alcohol structure with the hydroxyl group at the second carbon position . Its stereochemical configuration follows the (S)-designation according to the Cahn-Ingold-Prelog priority rules, which dictates its unique three-dimensional arrangement in space.

Physical Properties

The physical properties of (S)-(+)-2-Heptanol are summarized in the following table:

PropertyValueReference
CAS Number6033-23-4
Molecular Weight116.2 g/mol
Physical StateColorless to light yellow liquid
Melting Point-30.45°C (estimated)
Boiling Point149-150°C
Density0.815 g/mL at 25°C
Vapor Density4 (vs air)
Vapor Pressure1 mm Hg at 15°C
Flash Point148°F
Specific Gravity0.815
Optical Activity[α]²⁴/D +10°, neat
Water Solubility3569 mg/L at 25°C
pKa15.44±0.20 (Predicted)

Chemical Properties

(S)-(+)-2-Heptanol possesses chemical properties typical of secondary alcohols, including the ability to undergo oxidation to the corresponding ketone (2-heptanone) . Its chirality is one of its most significant chemical characteristics, with the (S)-configuration providing a specific stereochemical environment that influences its reactivity patterns.

The compound's hydroxyl group can participate in various reactions, including esterification as demonstrated in enzymatic resolution processes . When reacted with acylating agents such as vinyl acetate or succinic anhydride, (S)-(+)-2-heptanol can form esters while retaining its stereochemical configuration .

The compound also has a distinctive odor profile described as "mushroom, oily, fatty, blue cheese, moldy" when present at 1.00% concentration in dipropylene glycol . This sensory characteristic may contribute to its potential applications in fragrance chemistry.

Synthesis Methods

Enzymatic Resolution

One of the well-documented methods for obtaining (S)-(+)-2-heptanol is through enzymatic resolution of racemic 2-heptanol. Research has demonstrated that lipase B from Candida antarctica effectively catalyzes the selective acylation of the undesired R-enantiomer, leaving the desired S-(+)-alcohol unreacted . This approach leverages the enzyme's inherent stereoselectivity to achieve high enantiomeric purity.

When performed with succinic anhydride as the acylating agent, the process yields (S)-(+)-2-heptanol with an enantiomeric excess (e.e.) of 99.3% . The reaction typically achieves yields of approximately 44% (theoretical maximum being 50% for resolution of a racemic mixture) . Isolation of (S)-(+)-2-heptanol from the reaction mixture involves cooling and filtration followed by vacuum distillation, resulting in a product with high purity .

Enzymatic Reduction

Another approach to synthesizing (S)-(+)-2-heptanol involves the enzymatic reduction of 2-heptanone using alcohol dehydrogenase (ADH) . This stereoselective reduction converts the prochiral ketone into the chiral (S)-(+)-2-heptanol with high stereoselectivity.

Research has shown that conducting this enzymatic reduction in water-in-oil (w/o) microemulsions significantly enhances reaction rates for the less water-soluble substrate . The microemulsion system allows for increased substrate concentration and consequently improved reaction rates, with up to 12-fold enhancement compared to reactions in aqueous media .

This enzymatic reduction requires cofactor NADH, which is regenerated in situ by a second enzyme, formate dehydrogenase . The process demonstrates the utility of biocatalysis for the stereoselective synthesis of (S)-(+)-2-heptanol under mild conditions with high stereochemical control.

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